molecular formula C16H17IN2OS B3018228 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 313395-65-2

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B3018228
CAS No.: 313395-65-2
M. Wt: 412.29
InChI Key: FYAPXLIGPYETPE-UHFFFAOYSA-N
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Description

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H17IN2OS and its molecular weight is 412.29. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Fluorescent Staining Applications

Thiazole derivatives, similar to the core structure , have been explored for their ability to bind with DNA, particularly in the context of fluorescent staining. Hoechst 33258, a well-known minor groove binder to AT-rich sequences of double-stranded B-DNA, serves as a starting point for designing drugs targeting DNA interactions. This compound and its analogs are extensively used in cell biology for chromosome and nuclear staining, highlighting their role in research applications beyond therapeutic uses (Issar & Kakkar, 2013).

Chemical Properties and Stability Studies

A detailed study on the stability and degradation pathways of Nitisinone, a related compound with a cyclohexanedione core, using LC-MS/MS technology, sheds light on the stability and degradation products of such compounds under various conditions. This research contributes to understanding the chemical properties and potential risks or benefits of their medical application (Barchańska et al., 2019).

Enzyme Inhibition and Drug Design

The study of cytochrome P450 isoforms and the evaluation of selective chemical inhibitors highlights the importance of thiazole derivatives in rational drug design, emphasizing their role in predicting drug-drug interactions (DDIs) and enhancing therapeutic efficacy (Khojasteh et al., 2011).

Antimicrobial, Antitumor, and Antidiabetic Agents

The pharmacological versatility of 2,4-thiazolidinediones (TZDs), closely related to thiazoles, in developing antimicrobial, anticancer, and antidiabetic agents has been documented. These derivatives, through various structural modifications, have shown promising biological activities, indicating the potential of thiazole derivatives in addressing a range of life-threatening ailments (Singh et al., 2022).

Synthesis and Transformation of Phosphorylated Derivatives

Research on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlights their significance in drug development. These derivatives exhibit a broad spectrum of biological activities, such as insectoacaricidal, antihypertensive, and neuroprotective effects, demonstrating the chemical versatility and application breadth of thiazole-based compounds (Abdurakhmanova et al., 2018).

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to inhibit rho-associated protein kinase . This protein plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.

Mode of Action

Thiazole derivatives, such as y-27632, have been found to inhibit calcium sensitization, thereby affecting smooth muscle relaxation . This suggests that N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that this compound might affect multiple biochemical pathways and their downstream effects.

Result of Action

Based on the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAPXLIGPYETPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.